molecular formula C18H19N3O2 B2811044 2-furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide CAS No. 919972-35-3

2-furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide

Cat. No. B2811044
CAS RN: 919972-35-3
M. Wt: 309.369
InChI Key: QCGMAGQOKCSGAY-UHFFFAOYSA-N
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Description

2-furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide, also known as FUBIMINA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Oxidation and Derivatization

  • Oxidation Processes : The methyl group in 1-methyl-2-(5′-methyl-2′-hetaryl)benzimidazoles, including furyl derivatives, can be oxidized, leading to the formation of carboxylic acid salts and other derivatives. This was demonstrated using potassium permanganate and selenium dioxide, which resulted in various compounds confirmed by IR and PMR spectra data (El’chaninov et al., 1982).

Synthesis and Reactivity

  • Synthesis Techniques : Benzimidazoles containing furyl substituents have been synthesized through the condensation of o-phenylenediamine and carboxylic acids, indicating a method for creating 2-heteroarylbenzimidazoles (Lee et al., 1996).
  • Photodegradation Studies : The photodegradation of 2-(2-Furyl)-benzimidazole (Fuberidazole) was examined, providing insight into its breakdown products and the kinetics of the photodegradation process in various conditions (Melo et al., 1992).

Applications in Material Science

  • Polymerase Inhibition : Certain benzimidazole carboxamide derivatives, like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which are significant in cancer treatment research (Penning et al., 2009).

Supramolecular Chemistry

  • Supramolecular Assemblies : Complexes of cobalt(II) and copper(II) with benzimidazole derivatives, including furyl-substituted ones, have been used to construct novel helical supramolecular architectures. These are stabilized through intra- and intermolecular π-π interactions (Sun et al., 2002).

properties

IUPAC Name

N-[1-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12(2)11-21-15-8-5-4-7-14(15)20-17(21)13(3)19-18(22)16-9-6-10-23-16/h4-10,13H,1,11H2,2-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGMAGQOKCSGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC(=C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide

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